molecular formula C11H14O B13896104 Acetophenone, 3-propyl-(5CI) CAS No. 717918-70-2

Acetophenone, 3-propyl-(5CI)

Cat. No.: B13896104
CAS No.: 717918-70-2
M. Wt: 162.23 g/mol
InChI Key: UQWHVBJAAMMMPO-UHFFFAOYSA-N
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Description

Acetophenone, 3-propyl-(5CI) is an organic compound belonging to the class of aromatic ketones. It is a derivative of acetophenone, where a propyl group is attached to the third carbon of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetophenone, 3-propyl-(5CI) can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where propylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, acetophenone derivatives are often produced through the oxidation of ethylbenzene using heterogeneous catalysts. This method is advantageous due to its high selectivity and yield. The reaction is conducted in both liquid and vapor phases, with catalysts such as transition metal nanoparticles and metal-free catalysts like carbon nanotubes .

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 3-propyl-(5CI) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the propyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of acetophenone, 3-propyl-(5CI) involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to alter the permeability of cell membranes, leading to the disruption of cellular processes and eventual cell death . The compound can also interact with enzymes and proteins, inhibiting their function and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The simplest aromatic ketone with a phenyl and a methyl group.

    4-Hydroxyacetophenone: An acetophenone derivative with a hydroxyl group at the fourth position.

    3-Methylacetophenone: An acetophenone derivative with a methyl group at the third position.

Uniqueness

Acetophenone, 3-propyl-(5CI) is unique due to the presence of the propyl group at the third position, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

717918-70-2

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(3-propylphenyl)ethanone

InChI

InChI=1S/C11H14O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h4,6-8H,3,5H2,1-2H3

InChI Key

UQWHVBJAAMMMPO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)C(=O)C

Origin of Product

United States

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